N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
This compound features a triazolo[4,5-d]pyrimidin-7-one core fused with a 4-chlorophenyl group at position 3, an acetamide linker at position 6, and a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety attached via a methylene group. The 4-chlorophenyl group likely enhances lipophilicity and target binding, while the benzo[d][1,3]dioxole may improve metabolic stability compared to simpler aromatic substituents.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O4/c21-13-2-4-14(5-3-13)27-19-18(24-25-27)20(29)26(10-23-19)9-17(28)22-8-12-1-6-15-16(7-12)31-11-30-15/h1-7,10H,8-9,11H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAXSVMDDLXDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety linked to a triazolopyrimidine structure. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further pharmacological evaluation.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing triazole and pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
A study evaluating triazole derivatives demonstrated significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB231. The IC50 values reported were 27.66 μM for one compound against MDA-MB231 and 4.93 μM against MCF-7 for another derivative . This suggests that the triazole component may play a crucial role in enhancing anticancer activity.
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Specifically, compounds with triazole rings have been shown to interfere with cell cycle progression and promote apoptotic pathways via caspase activation .
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route may include the formation of the triazole ring followed by acylation with benzo[d][1,3]dioxole derivatives.
Study 1: Anticancer Screening
In a recent study focusing on the biological activity of triazole derivatives, this compound was evaluated alongside other structural analogs. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to leading anticancer agents .
Study 2: In Silico Docking Studies
In silico studies have also been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations revealed favorable interactions with key proteins involved in cancer progression, suggesting potential therapeutic applications .
Scientific Research Applications
Research indicates that this compound may exhibit significant antitumor activity through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The inhibition of CDKs can lead to the cessation of tumor cell proliferation, making it a potential candidate for cancer therapeutics.
Synthesis and Derivatives
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthetic route may be optimized to enhance yield and purity.
Synthetic Route Overview
- Formation of the Benzo[d][1,3]dioxole Moiety : This is often achieved through cyclization reactions involving catechol derivatives.
- Synthesis of Triazolo[4,5-d]pyrimidine Core : This involves condensation reactions with appropriate hydrazines and pyrimidine derivatives.
- Final Coupling Reaction : The two moieties are coupled under controlled conditions to yield the final product.
Anticancer Research
Numerous studies have explored the anticancer potential of compounds similar to this compound. For instance:
- A study demonstrated that derivatives with similar structures exhibited cytotoxic effects against various cancer cell lines .
- Another investigation highlighted the compound's ability to inhibit tumor growth in xenograft models .
Other Biological Activities
Beyond anticancer properties, compounds containing the benzo[d][1,3]dioxole moiety have been reported to exhibit:
- Antimicrobial activity
- Anti-inflammatory effects
- Potential as neuroprotective agents
Case Studies and Research Findings
Several case studies have documented the efficacy of this class of compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Triazolo[4,5-d]pyrimidine Cores
- N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide ():
- Key Differences : The benzyl group at position 3 (vs. 4-chlorophenyl) and 2-chlorobenzyl substituent (vs. benzo[d][1,3]dioxol-5-ylmethyl) alter electronic and steric profiles.
- Impact : The 4-chlorophenyl group in the target compound may offer stronger electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets. The benzo[d][1,3]dioxole moiety could reduce oxidative metabolism compared to the 2-chlorobenzyl group .
Heterocyclic Variations
- Thiazolo[3,2-a]pyrimidines (): Example: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b). The cyano and furan groups in 11b introduce distinct electronic effects compared to the acetamide linker in the target compound. Synthetic Yields: Both compounds were synthesized in moderate yields (~68%), suggesting comparable feasibility for scale-up .
- 1,2,4-Oxadiazole Derivatives (): Example: 6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one. The target compound’s acetamide group may improve solubility relative to the oxadiazole’s amino-pyrimidine motif .
Physicochemical and Pharmacokinetic Properties
A comparative analysis using SwissADME (as applied in ) reveals critical differences:
The target compound’s acetamide linker and benzo[d][1,3]dioxole group likely improve solubility and metabolic stability compared to celecoxib’s sulfonamide moiety. However, its higher molecular weight may limit blood-brain barrier permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
